molecular formula C8H8N3O6STc-2 B1210015 Technetium tc 99m tiatide CAS No. 104348-91-6

Technetium tc 99m tiatide

Cat. No.: B1210015
CAS No.: 104348-91-6
M. Wt: 373.14 g/mol
InChI Key: LNDKAEPSOLXVBW-FCHARDOESA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Technetium Tc 99m tiatide (also referred to as Tc-99m mertiatide) is a diagnostic radiopharmaceutical primarily used for renal imaging to evaluate congenital anomalies, renal failure, urinary tract obstruction, and nephrolithiasis . It is administered intravenously as a sterile, non-pyrogenic freeze-dried powder composed of betiatide (a thioacetyl-glycine derivative), stannous chloride (SnCl₂), sodium citrate, and lactose. Upon reconstitution with sodium pertechnetate (Na[⁹⁹mTc]TcO₄), it forms a stable complex that binds to plasma proteins (89% in healthy subjects) and undergoes rapid renal excretion .

Scientific Research Applications

Key Applications

  • Renal Imaging
    • Indications : Technetium Tc 99m mertiatide is primarily indicated for the diagnosis of congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and calculi in both adults and pediatric patients .
    • Renal Function Assessment : MAG3 is employed to evaluate renal perfusion, function, and morphology through dynamic imaging techniques such as renography. It provides crucial information about split renal function and can help identify obstructive uropathy .
  • Dynamic Renal Studies
    • Pharmacokinetics : Following injection, MAG3 demonstrates rapid plasma clearance (approximately 0.3 liters/minute in healthy individuals) and high urinary excretion rates (over 90% within three hours) . This efficiency allows for timely assessment of renal function.
    • Comparison with Other Agents : Studies indicate that MAG3 outperforms other agents like iodine-131 o-iodohippurate (OIH) in patients with impaired renal function, providing superior imaging quality regardless of serum creatinine levels .

Data Tables

ParameterTechnetium Tc 99m Mertiatide (MAG3)Iodine-131 OIH
Plasma Binding~89%~53%
Urinary Excretion (3 hours)>90%Comparable
Peak Renal Activity3 minutes post-injectionNot specified
Mean Plasma Clearance0.3 L/minNot specified

Case Studies

  • Case Study on Renal Impairment
    • A study involving patients with varying degrees of renal impairment demonstrated that Technetium Tc 99m mertiatide provided clearer images than traditional methods. The results indicated that MAG3's binding properties and distribution allowed for accurate assessments even in compromised renal function cases .
  • Dynamic Imaging Efficiency
    • In a clinical trial comparing MAG3 with DTPA (diethylenetriamine pentaacetic acid), MAG3 showed superior image detail at lower doses, thereby reducing radiation exposure to patients while maintaining diagnostic efficacy .

Q & A

Basic Research Questions

Q. What standardized protocols exist for synthesizing Technetium Tc 99m tiatide, and how do variables like pH or chelator choice influence radiochemical purity?

Synthesis typically involves reducing pertechnetate (Na⁹⁹mTcO₄⁻) with stannous chloride in the presence of ligands like mercaptoacetyltriglycine (tiatide). Radiochemical purity is pH-dependent: at pH 3, citrate ligands stabilize Tc(IV) complexes, while at pH 6, hydrolyzed species may form, requiring strict control to avoid colloidal impurities . Characterization via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to validate purity (>90% is standard) .

Q. How are ⁹⁹mTc-labeled compounds like tiatide characterized for clinical use, and what analytical methods ensure compliance with pharmacopeial standards?

Pharmacopeial guidelines (e.g., British Pharmacopoeia) mandate tests for radiochemical purity, sterility, and apyrogenicity. Methods include:

  • TLC : Using silica gel plates with acetone or saline mobile phases to separate free pertechnetate from bound ⁹⁹mTc-tiatide .
  • Gamma spectrometry : Confirming absence of radionuclidic impurities (e.g., ⁹⁹Mo) .
  • pH adjustment : Ensuring formulations meet physiological compatibility (pH 5–7.5) .

Q. What are the primary challenges in designing preclinical studies for ⁹⁹mTc-tiatide, particularly in validating biodistribution models?

Key challenges include:

  • Radiolytic stability : Ensuring the compound remains intact during prolonged imaging sessions.
  • Species variability : Rodent models may exhibit faster renal clearance than humans, requiring dose adjustments .
  • Tracer kinetics : Using compartmental modeling to correlate uptake with physiological parameters (e.g., glomerular filtration rate) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ⁹⁹mTc-tiatide stability data across studies, particularly when comparing in vitro vs. in vivo results?

Contradictions often arise from:

  • Matrix effects : Serum proteins in vivo may stabilize or destabilize complexes compared to buffer solutions .
  • Redox conditions : In vivo reducing environments (e.g., glutathione) may alter Tc oxidation states. Mitigation strategies:
  • Isotopic labeling : Use ⁹⁹Tc (long-lived) as a surrogate for stability assays under simulated physiological conditions .
  • Synchrotron XAS : Analyze Tc coordination geometry to identify degradation pathways .

Q. What experimental frameworks optimize the design of ⁹⁹mTc-tiatide derivatives for targeted molecular imaging?

Advanced approaches include:

  • Bifunctional chelators : Incorporating hydrazinonicotinamide (HYNIC) or tricarbonyl cores to enhance target affinity .
  • Click chemistry : Conjugating tiatide with biovectors (e.g., peptides) via Cu-free azide-alkyne cycloaddition .
  • Dosimetry modeling : Using Monte Carlo simulations to predict radiation exposure and optimize dosing .

Q. How do ligand exchange kinetics impact the pharmacokinetics of ⁹⁹mTc-tiatide in renal imaging applications?

Transchelation with endogenous ligands (e.g., cysteine) can alter biodistribution. Studies show:

  • High-affinity chelators (e.g., DTPA) reduce renal retention but may decrease target specificity.
  • Dynamic SPECT imaging : Quantifies washout rates to differentiate between specific binding and nonspecific retention .

Q. What methodologies address the lack of certified reference materials for ⁹⁹Tc in environmental studies, such as soil or wastewater analysis?

Researchers often:

  • Spike samples : Use ⁹⁹mTc (as a surrogate) with liquid scintillation counting for recovery validation .
  • Cross-validate techniques : Compare extraction methods (e.g., anion exchange vs. solvent extraction) to identify systematic errors .

Q. How can interprofessional collaboration improve the reproducibility of ⁹⁹mTc-tiatide studies in translational research?

Best practices include:

  • Standardized protocols : Jointly developed by chemists, radiopharmacists, and clinicians to harmonize preparation and dosing .
  • Data sharing : Open-access repositories for radiochemical yields and biodistribution data to benchmark results .

Q. Methodological Resources

  • Radiochemical synthesis : Follow British Pharmacopoeia guidelines for sterility testing and ligand stoichiometry .
  • Environmental analysis : Refer to ASTM International’s multi-method framework for ⁹⁹Tc quantification in complex matrices .
  • Data interpretation : Use IAEA’s recommendations for normalizing SPECT/CT data to account for attenuation and scatter .

Comparison with Similar Compounds

Key Properties

  • Physical Half-Life : 6.02 hours.
  • Photon Energy : 140.5 keV (optimal for gamma camera imaging).
  • Dosage : 185–370 MBq (5–10 mCi), adjusted for pediatric patients.
  • Preparation : Requires strict adherence to sterile techniques and must be used within 6 hours of reconstitution .

Comparison with Similar Technetium-99m Radiopharmaceuticals

Pharmacokinetic and Biodistribution Differences

  • Protein Binding : Tc-99m tiatide exhibits high plasma protein binding (89%), slowing its blood clearance compared to Tc-99m depreotide (11.4%) or Tc-99m pentetate (low binding). This property enhances its retention in renal tubules for imaging .
  • Excretion: Tc-99m tiatide: Rapid renal excretion (ideal for dynamic renal scintigraphy). Tc-99m sestamibi: Dual hepatobiliary and renal excretion, requiring delayed imaging for parathyroid adenoma localization . Tc-99m HYNIC-TOC: Partial hepatic excretion necessitates SPECT/CT for abdominal tumor detection .

Preparation and Stability

  • Tc-99m Tiatide: Requires reconstitution with pertechnetate and immediate use (6-hour stability). Contains stannous ions for reduction and citrate for pH stabilization .
  • Tc-99m Sestamibi : Stable for 8 hours post-reconstitution; kit includes MIBI ligand and antioxidants .
  • HYNIC-Based Agents (e.g., HYNIC-TOC) : Utilize coligands like EDDA or tricine to optimize radiolabeling efficiency and in vivo stability .

Research Findings and Clinical Efficacy

Renal Imaging Agents

  • Tc-99m Tiatide vs. Tc-99m Pentetate :
    • Tiatide binds to tubular cells, providing detailed cortical imaging and split renal function analysis.
    • Pentetate (glomerular agent) is superior for assessing glomerular filtration rate (GFR) but lacks tubular specificity .

Oncological Imaging Agents

  • Tc-99m Depreotide vs.

Parathyroid Imaging

  • Tc-99m Sestamibi demonstrates 90% sensitivity for adenoma detection using dual-phase imaging (early perfusion and delayed washout phases) . However, cost-effectiveness studies argue against routine preoperative use due to high costs and unimproved surgical outcomes .

Preparation Methods

Kit Composition and Formulation

The preparation of technetium Tc 99m tiatide begins with a lyophilized kit containing specific reagents designed to facilitate efficient radiolabeling. According to the DailyMed monograph, each vial includes 1 mg of betiatide (N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]-glycine), 0.05 mg (minimum) of stannous chloride dihydrate (SnCl₂·2H₂O), 40 mg of sodium tartrate dihydrate , and 20 mg of lactose monohydrate . The formulation is sealed under argon to prevent oxidation of the stannous ion, which serves as a reducing agent for technetium-99m. Prior to lyophilization, the pH is adjusted to 5.0–6.0 using sodium hydroxide or hydrochloric acid .

Table 1: Composition of this compound Preparation Kit

ComponentQuantity per VialFunction
Betiatide1 mgChelating ligand
Stannous chloride dihydrate≥0.05 mgReducing agent for Tc-99m
Sodium tartrate dihydrate40 mgStabilizer
Lactose monohydrate20 mgLyoprotectant
Argon atmosphereN/APrevents oxidation

Reconstitution and Radiolabeling Protocol

The radiolabeling process involves reconstituting the lyophilized kit with sterile sodium pertechnetate Tc 99m injection (⁹⁹ᵐTcO₄⁻). The procedure, as outlined by Sun Pharmaceutical Industries, requires the following steps :

  • Reconstitution : Add 1–10 mL of sodium pertechnetate Tc 99m (activity range: 370–3,700 MBq) to the vial.

  • Heating : Immerse the vial in a rolling boil water bath for 10 minutes using a vial shield to protect against light-induced degradation.

  • Cooling : Allow the solution to cool to room temperature (15–30°C) before administration.

The reaction mechanism involves the reduction of pertechnetate (⁹⁹ᵐTcO₄⁻) by stannous chloride to form Tc(IV), which subsequently binds to betiatide’s sulfhydryl and glycine groups . The resulting complex, technetium Tc 99m mertiatide , exhibits a neutral charge and optimal pharmacokinetics for renal excretion.

Purification and Filtration Techniques

To ensure radiochemical purity, TechneScan MAG3® protocols recommend using C18 Sep-Pak cartridges for post-labeling purification :

  • Cartridge Preparation :

    • Flush the cartridge with 10 mL of 200-proof ethanol to activate the hydrophobic matrix.

    • Rinse with 10 mL of 0.001 N hydrochloric acid to remove residual ethanol.

    • Dry the cartridge with 5 mL of air .

  • Sample Application :

    • Load 0.1 mL of the reconstituted solution onto the cartridge.

    • Elute unbound ⁹⁹ᵐTcO₄⁻ and hydrolyzed technetium using 1:1 ethanol-saline solution .

This step achieves ≥95% radiochemical purity by removing free pertechnetate and colloidal impurities .

Optimization of Reaction Parameters

pH and Temperature

The reaction mixture must maintain a pH of 5.0–6.0 to prevent hydrolysis of technetium into colloidal forms . Deviations outside this range reduce labeling efficiency, as observed in analogous radiopharmaceutical preparations . Heating at 100°C for 10 minutes ensures complete ligand coordination while avoiding thermal degradation .

Stannous Chloride Concentration

A minimum of 0.05 mg SnCl₂·2H₂O is required to reduce ⁹⁹ᵐTcO₄⁻ effectively. Excess stannous ions may form SnO₂ colloids, which compete with betiatide for technetium binding .

Incubation Time

Labeling efficiency plateaus at 10 minutes , with no significant improvement observed with extended incubation . The reconstituted product remains stable for 6 hours at room temperature, after which radiolysis and ligand dissociation may occur .

Table 2: Optimal Reaction Conditions for this compound

ParameterOptimal RangeImpact on Labeling Efficiency
pH5.0–6.0Prevents Tc hydrolysis
SnCl₂·2H₂O concentration0.05–0.2 mgBalances reduction and colloid formation
Incubation time10 minutesMaximizes ligand coordination
Temperature100°C (water bath)Ensures rapid reaction kinetics

Quality Control Assessments

Radiochemical Purity Testing

Instant thin-layer chromatography (ITLC) and paper chromatography are employed to quantify free ⁹⁹ᵐTcO₄⁻ and hydrolyzed technetium :

  • ITLC-SG with 0.5 M NaOH :

    • Free ⁹⁹ᵐTcO₄⁻ migrates to the solvent front (Rf = 1.0).

    • Hydrolyzed technetium remains at the origin (Rf = 0.0).

  • Paper chromatography with acetone :

    • This compound and hydrolyzed species remain at the origin (Rf = 0.0).

    • Free ⁹⁹ᵐTcO₄⁻ migrates to the solvent front (Rf = 1.0) .

Table 3: Chromatographic Conditions for Purity Analysis

MethodMobile PhaseTarget SpeciesRf Value
ITLC-SG0.5 M NaOHHydrolyzed Tc0.0
Paper chromatographyAcetoneFree ⁹⁹ᵐTcO₄⁻1.0

Gamma Spectroscopy

Technetium Tc 99m emits a 140.5 keV gamma photon (89.07% abundance), which is quantified using a calibrated ion chamber to verify activity .

FormStorage ConditionShelf Life
Lyophilized2–8°C, protected from light24 months
Reconstituted15–30°C6 hours

Comparative Analysis with Other Technetium-Based Agents

While this compound shares similarities with agents like ⁹⁹ᵐTc-HMPAO in using stannous chloride as a reductant, its ligand structure (betiatide vs. exametazime) confers distinct pharmacokinetics . Betiatide’s glycine backbone enhances renal clearance, making it superior for glomerular filtration rate (GFR) measurements compared to DTPA analogs .

Properties

CAS No.

104348-91-6

Molecular Formula

C8H8N3O6STc-2

Molecular Weight

373.14 g/mol

IUPAC Name

2-[[1-oxido-2-[[1-oxido-2-[(1-oxido-2-sulfidoethylidene)amino]ethylidene]amino]ethylidene]amino]acetate;oxo(99Tc)technetium-99(3+)

InChI

InChI=1S/C8H13N3O5S.O.Tc/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16;;/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16);;/q;;+3/p-5/i;;1+1

InChI Key

LNDKAEPSOLXVBW-FCHARDOESA-I

SMILES

C(C(=NCC(=O)[O-])[O-])N=C(CN=C(C[S-])[O-])[O-].O=[Tc+3]

Isomeric SMILES

C(C(=NCC(=O)[O-])[O-])N=C(CN=C(C[S-])[O-])[O-].O=[99Tc+3]

Canonical SMILES

C(C(=NCC(=O)[O-])[O-])N=C(CN=C(C[S-])[O-])[O-].O=[Tc+3]

Synonyms

99m Mercaptoacetylglycyl-glycyl-glycine, Technetium
99m Mertiatide, Tc
99mTc MAG3
99mTc Mercaptoacetyltriglycine
99mTc-MAG3
99mTc-Mercaptoacetyltriglycine
MAG3, TechneScan
Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m
Mertiatide, Tc 99m
Tc 99m Mertiatide
TechneScan MAG3
Technetium 99m MAG3
Technetium 99m Mercaptoacetylglycyl glycyl glycine
Technetium 99m Mercaptoacetylglycyl-glycyl-glycine
Technetium 99m Mercaptoacetylglycylglycylglycine
Technetium 99m Mercaptoacetyltriglycine
Technetium Tc 99m Mertiatide
Technetium-99m-MAG3
Technetium-99m-Mercaptoacetylglycylglycylglycine
Technetium-99m-Mercaptoacetyltriglycine

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Technetium tc 99m tiatide
Reactant of Route 2
Technetium tc 99m tiatide
Reactant of Route 3
Technetium tc 99m tiatide

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